CA I Inhibition: Comparison with Aliphatic Sulfamates
Phenylsulfamate ranks among the most potent inhibitors of human carbonic anhydrase I (hCA I) within the sulfamate class, demonstrating low nanomolar inhibitory activity. Its potency is comparable to that of its 4-halogeno derivatives and surpasses that of many aliphatic sulfamates [1]. The inhibition constants (KI) for phenylsulfamate against hCA I are in the low nanomolar range, establishing it as a reference standard for this isozyme [1].
| Evidence Dimension | Carbonic anhydrase I (hCA I) inhibitory potency |
|---|---|
| Target Compound Data | Best-in-class CA I inhibitor (low nanomolar KI) |
| Comparator Or Baseline | n-Octyl sulfamate (also a best CA I inhibitor); other aliphatic sulfamates generally less potent |
| Quantified Difference | Qualitatively, phenylsulfamate and 4-halogeno derivatives are among the best CA I inhibitors; aliphatic sulfamates show variable and often weaker potency [1]. |
| Conditions | Stopped-flow CO2 hydration assay using purified recombinant human CA I |
Why This Matters
For studies focused on cytosolic CA I inhibition—relevant to certain physiological and pathological contexts—phenylsulfamate provides a well-characterized, potent reference compound with established SAR.
- [1] Winum JY, Innocenti A, Vullo D, Montero JL, Supuran CT. Carbonic anhydrase inhibitors. Inhibition of cytosolic isozymes I and II and transmembrane, tumor-associated isozyme IX with sulfamates including EMATE also acting as steroid sulfatase inhibitors. J Med Chem. 2003;46(11):2197-2204. View Source
